molecular formula C7H9ClF2O3 B6313076 Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate CAS No. 1357624-26-0

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate

Cat. No. B6313076
CAS RN: 1357624-26-0
M. Wt: 214.59 g/mol
InChI Key: VVCBJPODTXISBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate (ECO-5CDF) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that is used in the synthesis of other compounds and has been studied for its biochemical and physiological effects. ECO-5CDF is a colorless, odorless, and water-soluble compound that is easily synthesized in the laboratory. Its unique structure and properties make it an ideal compound for a variety of research applications.

Scientific Research Applications

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as the antifungal compound fluconazole. It is also used in the synthesis of other compounds for drug discovery and development. Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is also used in the synthesis of other compounds for the study of enzyme inhibition and drug metabolism. Additionally, Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is used in the synthesis of compounds for the study of protein-ligand interactions and drug-target interactions.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes. Specifically, Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been linked to the anti-inflammatory effects of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate. Additionally, Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate has been shown to inhibit the enzyme cytochrome P450 (CYP450). Inhibition of CYP450 has been linked to the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate have been studied in a variety of organisms. In humans, Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate has been shown to have anti-inflammatory and analgesic effects. Additionally, Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate has been shown to have anti-cancer effects in animal models. Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate has also been shown to have antioxidant effects in vitro.

Advantages and Limitations for Lab Experiments

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is a versatile compound that is easily synthesized in the laboratory. It is a water-soluble compound, which makes it easy to work with in a variety of experimental conditions. Additionally, Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is stable in a variety of solvents, making it an ideal compound for a variety of research applications. However, Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is a highly toxic compound and must be handled with caution.

Future Directions

The potential applications of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate are vast and continue to be explored. Future research may focus on the development of new compounds based on the structure of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate. Additionally, further research may focus on the mechanism of action of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate and its potential therapeutic effects. Additionally, further research may focus on the potential applications of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate in drug discovery and development. Finally, further research may focus on the potential toxicity of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate and its potential adverse effects.

Synthesis Methods

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is synthesized by a reaction between ethyl 5-chloro-5-fluoro-3-oxopentanoate (ECO-5CF) and sodium difluoride (NaF2). The reaction is carried out in a sealed flask containing a solution of ECO-5CF and NaF2 in anhydrous acetonitrile. The reaction is heated to 80°C and is monitored by proton nuclear magnetic resonance (1H NMR) spectroscopy. After the reaction is complete, the product is collected by vacuum filtration and recrystallized from a mixture of ethanol and water.

properties

IUPAC Name

ethyl 5-chloro-5,5-difluoro-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCBJPODTXISBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.